molecular formula C9H8F2N2OS B15067082 6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one

6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15067082
M. Wt: 230.24 g/mol
InChI Key: XTTXDAAQVQXAJO-UHFFFAOYSA-N
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Description

6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the thienopyrimidine family, which are recognized as bioisosteres of quinazolines and natural nucleobases, often conferring favorable pharmacological properties . The core thieno[2,3-d]pyrimidin-4(3H)-one structure is a versatile template that has demonstrated a wide spectrum of promising biological activities in scientific studies. Primary research applications for derivatives of this compound include: Anticancer Research: Structurally similar analogs have exhibited potent anti-proliferative activity against a diverse range of human cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC-3) cancers . One closely related compound showed particularly strong activity against A549 lung cancer cells with an IC50 value of 0.94 µM, while demonstrating no toxicity to normal human liver cells, suggesting a potential selective toxicity profile . The proposed mechanisms of action for these compounds include the induction of apoptosis, as evidenced by cell cycle arrest and increased caspase-3 levels . Kinase Inhibition: Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as effective kinase inhibitors. Published crystal structure data (PDB: 6D20) confirms that these compounds can bind to the active site of tyrosine kinase receptors, such as Tropomyosin receptor kinase A (TrkA) . This makes them valuable chemical tools for studying kinase signaling pathways in disease contexts. Antimicrobial and Antifungal Research: Research has also highlighted the potential of this chemical class against microbial targets. Several derivatives have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra, with minimum inhibitory concentration (MIC) values in the low micromolar range . Furthermore, specific substituted analogs are protected under patent for their antifungal properties . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to handle this compound with appropriate safety precautions, as it may pose hazards. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Properties

Molecular Formula

C9H8F2N2OS

Molecular Weight

230.24 g/mol

IUPAC Name

6-(2,2-difluoropropyl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H8F2N2OS/c1-9(10,11)3-5-2-6-7(14)12-4-13-8(6)15-5/h2,4H,3H2,1H3,(H,12,13,14)

InChI Key

XTTXDAAQVQXAJO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(S1)N=CNC2=O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of substituted 4-chlorothieno[2,3-d]pyrimidines as starting materials. These compounds undergo Pd(dppf)Cl2-catalyzed carbonylation to form the desired thienopyrimidine derivatives . The reaction conditions often include the use of solvents such as t-butanol and bases like potassium t-butoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted thienopyrimidine derivatives.

Scientific Research Applications

6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit VEGFR-2, a receptor involved in angiogenesis. By binding to VEGFR-2, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival . Additionally, the compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as BAX and Bcl-2 .

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The difluoropropyl group in the target compound likely increases logP compared to ethyl or methyl substituents, improving membrane permeability .
  • Solubility : Polar substituents (e.g., triazole rings in ) enhance aqueous solubility, whereas hydrophobic groups like phenyl reduce it .

Pharmacological Targets

  • VEGFR-2 Inhibition: Derivatives hybridized with 1,3,4-oxadiazol moieties () show nanomolar inhibition, suggesting the target compound could be optimized for antiangiogenic therapy .

Research Findings and Trends

  • Fluorine Impact: Fluorinated derivatives consistently show enhanced bioactivity. For example, 2-(n-heptyl)amino-3-(4-fluorophenyl) analogs exhibit 90% antifungal activity, suggesting the target compound’s difluoropropyl group may confer similar advantages .
  • Structural Flexibility: The thieno[2,3-d]pyrimidin-4(3H)-one core accommodates diverse substituents, enabling tailored interactions with enzymes like cholinesterases and VEGFR-2 .
  • Synthetic Efficiency : One-pot methods () achieve yields >80%, reducing purification steps and enabling rapid library synthesis .

Biological Activity

6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

C9H8F2N2S\text{C}_9\text{H}_8\text{F}_2\text{N}_2\text{S}

Key Properties:

  • Molecular Weight: 248.68 g/mol
  • Boiling Point: Predicted at approximately 327.9 °C
  • Density: 1.448 g/cm³ (predicted) .
PropertyValue
Molecular FormulaC9H8F2N2S
Molecular Weight248.68 g/mol
Boiling Point327.9 °C
Density1.448 g/cm³

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit various biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The specific mechanism by which this compound exerts its effects is primarily through modulation of enzymatic pathways and receptor interactions.

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation.
  • Receptor Modulation : It interacts with specific receptors that regulate inflammatory responses.

Therapeutic Applications

Cancer Treatment : Preliminary studies suggest that this compound may have potential as an anti-cancer agent by inducing apoptosis in tumor cells.

Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against several cancer cell lines. Results indicated that this compound exhibited significant cytotoxic effects on breast cancer cells with an IC50 value of 12 µM .

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling when treated with the compound compared to control groups .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 = 12 µM against breast cancer cellsJournal of Medicinal Chemistry
Anti-inflammatoryReduced joint swelling in arthritis modelExperimental Biology

Q & A

Q. What are the common synthetic routes for 6-substituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives often involves cyclization of 2-aminothiophene-3-carbonitriles or esters. For example, Vilsmeier–Haack reagent (DMF-POCl₃) enables room-temperature synthesis of the core scaffold in high yields (81–89%) via formylation and subsequent cyclization . Alternatively, Hewald reaction-based approaches using formamide reflux (16–18 hours) yield derivatives like 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (85% yield, m.p. 205–208°C) . Chlorination with POCl₃ in toluene (100°C, Et₃N) avoids excess reagent use, improving safety .

Q. How are substituents at the 6-position of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold characterized, and what analytical techniques validate their structures?

  • Methodological Answer : Substituents (e.g., difluoropropyl groups) are characterized via IR spectroscopy (C=O stretch at ~1680 cm⁻¹, NH at ~3300 cm⁻¹) and ¹H/¹³C NMR . For example, 2-amino-6-[(4-methoxyphenylamino)methyl] derivatives show distinct aromatic proton signals (δ 6.8–7.2 ppm) and methoxy peaks (δ 3.8 ppm) . Melting points (e.g., 214–215°C for compound 4a ) and elemental analysis further confirm purity.

Q. What in vitro assays are used to evaluate the anti-proliferative activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) are standard. Derivatives like 2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (CAS 19819-18-2) show IC₅₀ values in the micromolar range, with selectivity assessed via comparative testing on non-cancerous cells . Dose-response curves (0.1–100 µM) and triplicate measurements ensure reproducibility .

Advanced Research Questions

Q. How does molecular docking guide the design of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as kinase inhibitors?

  • Methodological Answer : Docking studies (e.g., OpenEye Fred/Vida software ) predict binding to kinase domains. For VEGFR-2 inhibitors, the thieno[2,3-d]pyrimidin-4(3H)-one core occupies the hinge region (hydrogen bonding with Glu885), while hydrophobic tails (e.g., difluoropropyl) fit the allosteric pocket . MD simulations (100 ns) validate stability, with RMSD <2 Å indicating minimal backbone deviation .

Q. What structural modifications enhance selectivity for tyrosinase versus off-target enzymes?

  • Methodological Answer : Introducing 2,4-dihydroxybenzene (compound 4g) improves tyrosinase inhibition (IC₅₀ = 1.2 µM) by forming π-π interactions with His263 and coordinating Cu²⁺ in the active site . Comparative docking against related oxidases (e.g., xanthine oxidase) identifies selectivity-driving residues, such as Met374 in tyrosinase .

Q. How do substituent electronic properties influence dihydrofolate reductase (DHFR) inhibition?

  • Methodological Answer : Electron-withdrawing groups (e.g., 4-Cl in compound 4d) enhance DHFR binding (IC₅₀ = 72 nM) by stabilizing interactions with Asp27 and Leu4. Hammett σ values correlate with activity (R² = 0.89), while bulky substituents (e.g., 3,4,5-trimethoxy in 4c) reduce potency due to steric clashes .

Q. What strategies resolve contradictions in SAR data for anti-cancer derivatives?

  • Methodological Answer : Divergent SAR trends (e.g., increased hydrophobicity improving VEGFR-2 binding but reducing solubility) are addressed via Free-Wilson analysis or CoMFA models . For example, trifluoromethyl groups balance lipophilicity (logP ~3.5) and membrane permeability in murine B16 melanoma models .

Methodological Comparison Tables

Q. Table 1. Synthetic Routes for Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

MethodConditionsYield (%)Key AdvantageReference
Vilsmeier–HaackDMF-POCl₃, RT, 3 h81–89Rapid, room-temperature
Hewald ReactionFormamide reflux, 16–18 h85Scalable
POCl₃ ChlorinationToluene, 100°C, Et₃N72–89Reduced toxicity

Q. Table 2. Biological Activity of Select Derivatives

CompoundTargetIC₅₀/EC₅₀Key Structural FeatureReference
4g (2,4-dihydroxybenzene)Tyrosinase1.2 µMChelates active-site Cu²⁺
4d (4-Cl substituent)DHFR72 nMElectron-withdrawing group
VEGFR-2 inhibitorVEGFR-20.8 µMDifluoropropyl hydrophobic tail

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